Naphthalic acid

Beschreibung

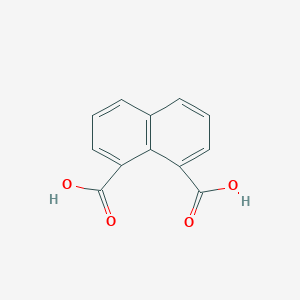

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalene-1,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRDCWDFRIJIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1209-84-3 (potassium) | |

| Record name | Naphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90199730 | |

| Record name | Naphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-05-8 | |

| Record name | Naphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1T26YEW8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Naphthalic Acid: From a Historical Misnomer to a Modern Synthetic Precursor

An in-depth exploration of the discovery and historical synthesis of both the historical "naphthalic acid" (now phthalic acid) and the modern naphthalene-1,8-dicarboxylic acid, prepared for researchers, scientists, and drug development professionals.

Executive Summary

The term "this compound" carries a historical ambiguity that is crucial to understand for a comprehensive grasp of its chemistry. Originally, the name was given to the compound we now know as phthalic acid, a benzene derivative. Today, this compound refers to naphthalene-1,8-dicarboxylic acid, a key intermediate in the synthesis of dyes, pigments, and optical brighteners. This guide elucidates the discovery and historical synthesis methods for both of these compounds, providing detailed experimental protocols and quantitative data to support further research and development.

The Historical "this compound": The Discovery of Phthalic Acid

In 1836, the French chemist Auguste Laurent reported the synthesis of a new acid by oxidizing naphthalene tetrachloride. Believing it to be a derivative of naphthalene, he aptly named it "this compound". However, subsequent analysis by the Swiss chemist Jean Charles Galissard de Marignac revealed that the compound was, in fact, a benzene dicarboxylic acid. Following this correction, Laurent renamed the substance phthalic acid, derived from the word "naphthalene".

Historical Synthesis of Phthalic Acid

The earliest methods for synthesizing what was then called "this compound" involved the oxidation of naphthalene derivatives.

1.1.1. Oxidation of Naphthalene Tetrachloride with Nitric Acid (Laurent, 1836)

1.1.2. Oxidation of Naphthalene with Fuming Sulfuric Acid

A later 19th-century method involved the oxidation of naphthalene using fuming sulfuric acid with mercury or mercury(II) sulfate as a catalyst.[1] This approach represented an improvement in terms of yield and selectivity over the earlier nitric acid oxidation.

Modern this compound: Naphthalene-1,8-dicarboxylic Acid

The compound known today as this compound, systematically named naphthalene-1,8-dicarboxylic acid, is a significantly different molecule. Its primary historical and industrial synthesis route involves the oxidation of acenaphthene, a tricyclic aromatic hydrocarbon.

Discovery of Naphthalene-1,8-dicarboxylic Acid

The first synthesis of naphthalene-1,8-dicarboxylic acid is attributed to Bamberger and Philipp in 1887, who produced it by the oxidation of acenaphthene. This discovery opened the door to a new class of naphthalic derivatives with important industrial applications.

Historical Synthesis of Naphthalene-1,8-dicarboxylic Acid and its Anhydride

The conversion of acenaphthene to this compound (or its anhydride) has been a subject of extensive research, leading to various synthetic strategies over the years.

2.2.1. Liquid-Phase Oxidation with Chromic Acid/Dichromate

One of the earliest and most common laboratory methods for the synthesis of this compound is the oxidation of acenaphthene using chromium(VI) reagents, such as chromic acid or alkali metal dichromates, in an acidic medium.

Experimental Protocol: Oxidation of Acenaphthene with Sodium Dichromate in Glacial Acetic Acid

A general and effective laboratory-scale procedure for the synthesis of 1,8-naphthalic anhydride from acenaphthene is as follows:

-

Reaction Setup: To a reaction flask, add acenaphthene (15 g, 0.1 mol) to 500 mL of glacial acetic acid.

-

Addition of Oxidant: Slowly add sodium dichromate (55 g, 0.2 mol) to the mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the hot reaction mixture into 2,000 mL of ice water.

-

Isolation and Purification: A solid precipitate will form. Filter the mixture and dry the filter cake to obtain 1,8-naphthalic anhydride.[2]

This method has been reported to yield approximately 16 g of 1,8-naphthalic anhydride (an 80% yield).[2]

2.2.2. High-Pressure Oxidation with Alkali Metal Dichromate

An industrial method developed in the mid-20th century involved the oxidation of acenaphthene under high pressure and temperature.

Experimental Protocol: High-Pressure Oxidation of Acenaphthene

This method, detailed in a 1945 patent, provides a high yield of this compound.[3]

-

Reaction Mixture: A mixture of 130 parts of acenaphthene, 400 parts of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), and 1400 parts of water is charged into an autoclave.

-

Reaction Conditions: The mixture is heated to between 200°C and 230°C for approximately 15 hours. The pressure in the autoclave typically ranges from 210 to 400 lbs/in².[3]

-

Product Isolation: After cooling, the this compound is isolated from the reaction mixture. The reported yield for this process is approximately 78.5%.[3]

2.2.3. Catalytic Vapor-Phase Oxidation

With the advent of modern industrial chemistry, catalytic vapor-phase oxidation of acenaphthene became a more efficient and economical method for producing 1,8-naphthalic anhydride.[4] This process typically utilizes a vanadium pentoxide (V₂O₅) catalyst.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the historical synthesis methods of phthalic anhydride (from naphthalene) and 1,8-naphthalic anhydride (from acenaphthene).

Table 1: Historical Synthesis of Phthalic Anhydride from Naphthalene

| Method | Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Vapor-Phase Oxidation | Air | Vanadium Pentoxide (V₂O₅) | 350-450 | High (Industrial) | [5] |

Table 2: Historical Synthesis of 1,8-Naphthalic Anhydride from Acenaphthene

| Method | Oxidizing Agent | Solvent/Medium | Temperature (°C) | Pressure | Yield (%) | Reference |

| Liquid-Phase Oxidation | Sodium Dichromate | Glacial Acetic Acid | Reflux | Atmospheric | ~80 | [2] |

| High-Pressure Liquid-Phase Oxidation | Sodium Dichromate | Water | 200-230 | 210-400 lbs/in² | ~78.5 | [3] |

| Catalytic Vapor-Phase Oxidation | Air | Vanadium Pentoxide (V₂O₅) | >360 | Atmospheric | 87 | [4] |

Visualization of Historical Development

The following diagram illustrates the historical progression of the discovery and synthesis related to "this compound".

Caption: Historical timeline of the discovery and synthesis of "naphthalic acids".

Conclusion

The history of this compound is a compelling example of the evolution of chemical nomenclature and synthetic methodology. What began as a misnomer for phthalic acid has evolved to define a distinct and industrially significant molecule, naphthalene-1,8-dicarboxylic acid. The development of its synthesis from early laboratory-scale oxidations of acenaphthene to modern, high-yield catalytic processes underscores the progress in organic chemistry. This guide provides a foundational understanding of these historical pathways, offering valuable context and detailed protocols for today's researchers in chemistry and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2379032A - Process for the preparation of naphthalic acids - Google Patents [patents.google.com]

- 4. US3708504A - Manufacture of naphthalene-1,8-dioic anhydride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1,8-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,8-naphthalenedicarboxylic acid. The information is presented to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.

General Information

1,8-Naphthalenedicarboxylic acid, also known as naphthalic acid, is a dicarboxylic acid derivative of naphthalene. Its rigid structure, conferred by the peri-positioned carboxylic acid groups on the naphthalene ring, gives rise to unique chemical and physical properties. This compound serves as a key intermediate in the synthesis of various dyes, pigments, and polymers.

Physicochemical Properties

The key physicochemical properties of 1,8-naphthalenedicarboxylic acid are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈O₄ | [1][2] |

| Molar Mass | 216.19 g/mol | [1][2] |

| Appearance | White to brownish-yellow needle-like crystals | [2] |

| Melting Point | 269-274 °C | [1][2] |

| Boiling Point | 511.6 °C (Predicted) | [1] |

| Density | 1.454 g/cm³ | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (0.28 g/L at 25 °C) | [1][2][4] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Ether | Soluble | [2] |

| Dilute Alkali | Soluble | [2] |

| Sulfuric Acid | Soluble (with yellow and blue fluorescence) | [2] |

Table 3: Acidity and Spectral Properties

| Property | Value | Reference(s) |

| pKa₁ | ~3.5 | |

| pKa₂ | ~5.5 | |

| UV-Vis λmax | 225 nm, 298 nm |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of 1,8-naphthalenedicarboxylic acid.

Materials:

-

1,8-Naphthalenedicarboxylic acid sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the 1,8-naphthalenedicarboxylic acid sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting).

-

The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2 °C).

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa₁ and pKa₂) of 1,8-naphthalenedicarboxylic acid.

Materials:

-

1,8-Naphthalenedicarboxylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of 1,8-naphthalenedicarboxylic acid and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution, followed by cooling to room temperature.

-

Place the beaker on a stir plate and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution to the beaker.

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration until the pH has risen significantly, passing both equivalence points.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa values can be determined from the half-equivalence points. The pH at the halfway point to the first equivalence point is equal to pKa₁, and the pH at the halfway point between the first and second equivalence points is equal to pKa₂.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence points.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of 1,8-naphthalenedicarboxylic acid and determine its wavelength of maximum absorbance (λmax).

Materials:

-

1,8-Naphthalenedicarboxylic acid

-

Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 1,8-naphthalenedicarboxylic acid of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (typically in the micromolar range).

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Rinse the cuvette with the sample solution and then fill it with the most dilute sample.

-

Place the sample cuvette in the spectrophotometer and record its absorption spectrum.

-

The resulting spectrum should show absorbance peaks. The wavelength at which the highest absorbance is recorded is the λmax. For 1,8-naphthalenedicarboxylic acid, expect maxima around 225 nm and 298 nm.

Synthesis and Chemical Behavior

1,8-Naphthalenedicarboxylic acid is commonly synthesized by the hydrolysis of its corresponding anhydride, 1,8-naphthalic anhydride. This reaction is reversible, and the diacid can cyclize back to the anhydride, particularly under acidic conditions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of a physicochemical property, such as the melting point.

Conclusion

This technical guide provides essential physicochemical data and experimental protocols for 1,8-naphthalenedicarboxylic acid. The presented information is intended to be a valuable resource for scientists and researchers engaged in work involving this compound, facilitating its effective use and further investigation.

References

Synthesis of Naphthalic Acid from Acenaphthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of naphthalic acid and its anhydride from acenaphthene. The primary method for this transformation is oxidation, which can be achieved through various reagents and catalytic systems in either liquid or vapor phase. This document details the core methodologies, presents quantitative data for comparison, and outlines experimental protocols for key synthetic routes.

Core Synthesis Methodologies

The conversion of acenaphthene to this compound involves the oxidation of the ethylene bridge of the acenaphthene molecule. This process can be performed using strong oxidizing agents or through catalytic oxidation. The choice of method often depends on the desired product (this compound or naphthalic anhydride), required purity, and industrial scalability.

Liquid-Phase Oxidation

Liquid-phase oxidation is a common method for the synthesis of this compound. This approach typically involves the use of strong oxidizing agents or catalyst systems in a suitable solvent.

-

Chromium-Based Oxidation: Historically, salts of chromic acid, such as sodium or potassium dichromate, have been used to oxidize acenaphthene.[1][2] These reactions are often carried out in an acidic medium like sulfuric acid or acetic acid, although alkaline to neutral conditions have also been explored to form water-soluble salts of this compound.[1] While effective, the yields can be low, and the use of stoichiometric amounts of chromium reagents raises environmental concerns.[1]

-

Catalytic Oxidation with Molecular Oxygen: A more modern and greener approach involves the use of molecular oxygen as the primary oxidant in the presence of transition metal catalysts.[3][4] A common catalytic system employs a mixture of cobalt and manganese salts, often with a bromide promoter, in acetic acid.[3][4] The ratio of cobalt to manganese can influence the product distribution, with manganese-based catalysts favoring the formation of naphthalic anhydride.[3][4]

Vapor-Phase Catalytic Oxidation

For industrial-scale production of naphthalic anhydride, vapor-phase catalytic oxidation is a preferred method.[5] In this process, vaporized acenaphthene is mixed with an oxygen-containing gas (typically air) and passed over a heated catalyst bed.[5] Vanadium oxide (V₂O₅) is a commonly used catalyst for this transformation.[5] This method can produce naphthalic anhydride directly, along with other oxidation products like acenaphthenequinone.[5]

Quantitative Data Summary

The following table summarizes quantitative data for various methods of this compound synthesis from acenaphthene, based on available literature.

| Oxidation Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Pressure | Key Products | Yield | Reference |

| Liquid-Phase | |||||||

| Chromic Acid Salt | Alkali Metal Dichromate | Aqueous | 200 - 230 | Superatmospheric | This compound | Low (e.g., 12-22% with H₂SO₄) | [1] |

| Catalytic | Co/Mn Bromides, O₂ | Acetic Acid | Not Specified | Not Specified | Naphthalic Anhydride, Acenaphthenequinone | High (implied) | [3][4] |

| Vapor-Phase | |||||||

| Catalytic | Vanadium Oxide | Gas Phase | 250 - 550 | Atmospheric | Naphthalic Anhydride, Acenaphthenequinone | Not Specified | [5] |

Reaction Pathways and Mechanisms

The oxidation of acenaphthene to this compound proceeds through several intermediate steps. The initial oxidation of the ethylene bridge can lead to the formation of acenaphthenequinone, which is a key intermediate.[2][3][4] Further oxidation of acenaphthenequinone results in the cleavage of the five-membered ring to form naphthalic anhydride, which can then be hydrolyzed to this compound.[6][7]

References

- 1. US2379032A - Process for the preparation of naphthalic acids - Google Patents [patents.google.com]

- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US1439500A - Catalytic oxidation of acenaphthene - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naphthalic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalic acid, systematically known as naphthalene-1,8-dicarboxylic acid, is an organic compound that serves as a crucial building block in the synthesis of a wide range of functional molecules. Its rigid, planar naphthalene core provides a versatile scaffold for the development of derivatives with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Identification

This compound is characterized by a naphthalene ring substituted with two carboxylic acid groups at the 1 and 8 positions.

Molecular Formula: C₁₂H₈O₄[1]

Molecular Weight: 216.19 g/mol [1]

CAS Number: 518-05-8[1]

IUPAC Name: Naphthalene-1,8-dicarboxylic acid[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound and its related compound, 1-naphthoic acid, is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| This compound | ||

| Melting Point | >300 °C | [2] |

| Water Solubility | Slightly soluble | [3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether | [3] |

| pKa | pKa1: 3.69, pKa2: 8.27 | [4] |

| 1-Naphthoic Acid | ||

| Melting Point | 157-160 °C | [5] |

| Boiling Point | 300 °C | [5] |

| Water Solubility | Slightly soluble in hot water | [5] |

| Solubility in Organic Solvents | Freely soluble in hot alcohol and ether | [5] |

| pKa | 3.7 (at 25°C) | [5] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Peaks/Signals | Reference |

| Naphthalic Anhydride ¹H NMR | Chemical shifts are available in trifluoroacetic acid. | [6] |

| 1-Naphthoic Acid ¹H NMR | Spectra available. | [7] |

| 2,3-Naphthalenedicarboxylic Acid ¹H NMR | Spectra available. | [8] |

| 1-Naphthalenecarboxylic Acid IR Spectrum | Available from the Coblentz Society's collection. | [9] |

| Naphthalic Anhydride IR Spectrum | Gas-phase IR spectrum available from NIST/EPA. | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for researchers. The following are representative experimental protocols.

Synthesis of Naphthalic Anhydride from Acenaphthene

This protocol describes the oxidation of acenaphthene to form 1,8-naphthalic anhydride.

Materials:

-

Acenaphthene

-

Cobalt acetate tetrahydrate

-

Manganese acetate tetrahydrate

-

Sodium bromide

-

Triethanolamine

-

Acetic acid

-

Chlorobenzene

-

Acetic anhydride

-

Oxygen gas

Procedure:

-

Charge a reaction vessel with 8 g of acenaphthene, 0.45 g of cobalt acetate tetrahydrate, 0.045 g of manganese acetate tetrahydrate, 0.045 g of NaBr, 0.17 ml of triethanolamine, 30 ml of acetic acid, and 50 ml of chlorobenzene.[11]

-

Replace the air in the system with oxygen gas.[11]

-

Heat the reaction system to 65°C to initiate the reaction.[11]

-

Gradually heat the reaction system while dropping in acetic anhydride. Continue the reaction for 42 hours, increasing the temperature up to 90°C.[11]

-

Monitor the reaction by measuring the total amount of absorbed oxygen.[11]

-

After completion of the reaction, cool the reaction mixture to allow for the precipitation of crystals.[11]

-

Separate the crystals by filtration, wash with water, and dry to obtain yellowish-white naphthalic anhydride.[11]

Synthesis of 1-Naphthoic Acid

This protocol details the preparation of 1-naphthoic acid via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous ether

-

α-Bromonaphthalene

-

Iodine (crystal)

-

Carbon dioxide (dry ice)

-

Sulfuric acid (25% and 50%)

-

Sodium hydroxide (25%)

-

Toluene

-

Filter-Cel

Procedure:

-

Prepare a Grignard reagent from magnesium and α-bromonaphthalene in anhydrous ether, using a crystal of iodine to initiate the reaction.[12]

-

Cool the Grignard reagent in a salt-ice bath and pass in a rapid stream of carbon dioxide until the reaction is complete, indicated by a temperature drop.[12]

-

Acidify the reaction mixture with 25% sulfuric acid.[12]

-

Separate the oily layer and extract the aqueous layer with ether.[12]

-

Combine the organic extracts and extract the product with 25% sodium hydroxide.[12]

-

Acidify the alkaline extract with 50% sulfuric acid to precipitate the crude α-naphthoic acid.[12]

-

Collect the crude acid by filtration, wash with water, and dry.[12]

-

Recrystallize the crude product from hot toluene to obtain pure 1-naphthoic acid.[12]

Applications in Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous FDA-approved drugs containing this moiety, including nafcillin (antibacterial), naftifine (antifungal), and naproxen (anti-inflammatory).[13] this compound and its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13]

Anticancer Activity

Naphthalimide derivatives, synthesized from naphthalic anhydride, have been extensively investigated as potential anticancer agents. These compounds can intercalate with DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[14]

A notable example is a novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative that has been shown to target carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, including colorectal cancer.[15] This compound induces ferroptosis, apoptosis, and autophagy in colorectal cancer cells, demonstrating a multi-faceted mechanism of action.[15]

Below is a simplified representation of the proposed mechanism of action for this naphthalimide derivative.

Caption: Proposed mechanism of action for a naphthalimide derivative in colorectal cancer cells.

Antimicrobial Activity

Naphthalimide derivatives have also demonstrated potent antimicrobial properties. For instance, certain naphthalimide-triazole derivatives have shown significant antifungal activity by forming supramolecular complexes with DNA and inhibiting sterol synthesis.[16]

The general workflow for evaluating the antimicrobial efficacy of new this compound derivatives is depicted below.

Caption: Experimental workflow for antimicrobial evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds for researchers in drug discovery and materials science. The synthetic accessibility of the this compound scaffold, combined with the diverse biological activities of its derivatives, ensures its continued importance in the development of novel therapeutics. This guide has provided a foundational understanding of the key technical aspects of this compound, from its fundamental properties and synthesis to its application in the development of innovative treatments for a range of diseases.

References

- 1. This compound | C12H8O4 | CID 68204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - preparation of naphthionic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. 2-ナフトエ酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pKa values [stenutz.eu]

- 5. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-Naphthoic acid(86-55-5) 1H NMR spectrum [chemicalbook.com]

- 8. 2,3-Naphthalenedicarboxylic acid(2169-87-1) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Naphthalenecarboxylic acid [webbook.nist.gov]

- 10. Naphthalic anhydride [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

solubility and melting point of 1,8-naphthalic acid

An In-depth Technical Guide to the Physicochemical Properties of 1,8-Naphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalic acid (naphthalene-1,8-dicarboxylic acid) is a polycyclic aromatic dicarboxylic acid. It serves as a crucial intermediate in the synthesis of various dyes, pigments, agrochemicals, and pharmaceuticals.[1] Its derivatives, particularly naphthalimides, are explored for applications such as fluorescent probes and anticancer agents.[2][3] A thorough understanding of its fundamental physicochemical properties, such as solubility and melting point, is essential for its application in synthesis, purification, and formulation development. This guide provides a detailed overview of these properties, supported by experimental protocols and logical workflows.

Physicochemical Data

The core physical properties of 1,8-naphthalic acid are summarized below.

Melting Point

The melting point of 1,8-naphthalic acid is consistently reported in a narrow range, indicating its thermal stability. Impurities will typically cause a depression and broadening of this range.

| Parameter | Value (°C) |

| Melting Point | 269 - 274 |

Solubility

1,8-Naphthalic acid is characterized by its poor aqueous solubility and good solubility in certain organic solvents and alkaline solutions.[4][5]

| Solvent | Solubility | Notes |

| Water | Insoluble | [4][5] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [4][5] |

| Acetone | Soluble | [1] |

| Dilute Alkaline Solutions | Soluble | Forms a salt.[4][5] |

| Sulfuric Acid | Soluble | Exhibits yellow and blue fluorescence.[4][5] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of 1,8-naphthalic acid are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus (e.g., Mel-Temp).

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

1,8-Naphthalic acid sample (dry and pure)

-

Mortar and pestle or spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry 1,8-naphthalic acid on a clean watch glass. Use a spatula or mortar and pestle to crush the sample into a fine powder. This ensures uniform packing and heat transfer.[6]

-

Capillary Loading: Invert a capillary tube and tap the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample should be 2-3 mm high.

-

Initial Measurement (Optional): If the approximate melting point is unknown, a preliminary, rapid heating run can be performed to estimate the melting range.

-

Accurate Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observation and Recording: Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[6]

-

Cleanup: After cooling, dispose of the used capillary tube in a designated glass waste container.

Solubility Determination (Isothermal Stirred-Flask Method)

This method determines the solubility of a compound in a specific solvent at a constant temperature. It is based on the principle of achieving equilibrium in a saturated solution.[7][8]

Apparatus and Materials:

-

Jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bar

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Syringe with a micropore filter (e.g., PTFE, 0.45 µm)

-

Volumetric flasks and pipettes

-

Solvent of interest (e.g., ethanol)

-

1,8-Naphthalic acid sample

Procedure:

-

System Setup: Place the chosen solvent into the jacketed glass vessel maintained at the desired constant temperature (e.g., 25°C) by a circulating water bath.

-

Creating a Saturated Solution: Add an excess amount of 1,8-naphthalic acid to the solvent to ensure that a solid phase remains, indicating saturation.

-

Equilibration: Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature must be kept constant throughout this period.

-

Sample Withdrawal: Stop the stirring and allow the undissolved solid to settle for several hours. Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter. The filter removes any suspended microcrystals.

-

Gravimetric Analysis: Weigh the collected sample of the saturated solution. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dry 1,8-naphthalic acid residue is achieved.

-

Calculation: Calculate the solubility using the mass of the dissolved solid and the mass of the solvent. The result can be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

Visualized Workflows and Relationships

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of 1,8-naphthalic acid.

Diagram: Solubility Determination Workflow

Caption: Workflow for the isothermal stirred-flask solubility measurement.

Diagram: Chemical Equilibrium in Aqueous Solution

1,8-Naphthalic acid undergoes a spontaneous intramolecular cyclization in acidic aqueous solutions to form its corresponding anhydride. This reaction is reversible, with the hydrolysis of the anhydride being favored under neutral or basic conditions.[9]

Caption: Reversible cyclization of 1,8-naphthalic acid in aqueous media.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthalic anhydride Naphtho 1,8,8a-c,d pyran-1,3-dione 81-84-5 [sigmaaldrich.com]

- 4. 1,8-NAPHTHALIC ACID | 518-05-8 [chemicalbook.com]

- 5. 1,8-NAPHTHALIC ACID CAS#: 518-05-8 [amp.chemicalbook.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Naphthalic Acid and Its Isomeric Forms for Researchers and Drug Development Professionals

Abstract

Naphthalic acid and its isomers, a class of aromatic dicarboxylic acids, represent a versatile scaffold in medicinal chemistry, materials science, and diagnostics. Their rigid, planar structure and unique photophysical properties have led to the development of novel therapeutics, high-performance polymers, and sensitive fluorescent probes. This technical guide provides a comprehensive overview of the core isomers of this compound, focusing on their synthesis, physicochemical properties, and applications relevant to researchers, scientists, and drug development professionals. Detailed experimental protocols and visual representations of key concepts are included to facilitate a deeper understanding and practical application of this important class of compounds.

Introduction to this compound and Its Isomers

Naphthalic acids are dicarboxylic acid derivatives of naphthalene. The position of the two carboxylic acid groups on the naphthalene ring gives rise to several isomers, each with distinct chemical and physical properties. While numerous isomers exist, this guide will focus on the most scientifically and commercially significant ones: 1,8-naphthalic acid, 2,6-naphthalenedicarboxylic acid, 1,4-naphthalenedicarboxylic acid, and 1,2-naphthalenedicarboxylic acid.

The naphthalimide scaffold, readily derived from 1,8-naphthalic anhydride, is of particular importance in drug discovery. The planar naphthalimide ring system can intercalate with DNA, a property that has been exploited in the development of anticancer agents.[1] Furthermore, the ease of chemical modification at both the imide nitrogen and the naphthalene core allows for the fine-tuning of their biological activity and photophysical properties.[2] This has led to their extensive use as fluorescent probes for cellular imaging and the detection of biologically relevant ions and molecules.[3][4][5]

Physicochemical Properties of this compound Isomers

The isomeric form of this compound significantly influences its properties, such as melting point, solubility, and pKa. These properties are critical for their application in various fields. For instance, the high thermal stability of 2,6-naphthalenedicarboxylic acid makes it a suitable monomer for high-performance polyesters.[6]

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa |

| 1,2-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | - | - | - |

| 1,4-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | 315-320 | Low in water; soluble in polar organic solvents like ethanol and DMF.[7] | - |

| 1,8-Naphthalic acid | C₁₂H₈O₄ | 216.19 | - | - | - |

| 2,6-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | >300 | Very faint turbidity in hot pyridine.[8] | 3.69 ± 0.30[8] |

Note: Comprehensive data for all isomers is not consistently available in the public domain. The table will be updated as more validated data becomes available.

Synthesis of this compound Isomers and Derivatives

The synthesis of this compound isomers and their derivatives can be achieved through various methods, often involving the oxidation of the corresponding dimethylnaphthalenes or other substituted precursors.[7][9] The choice of synthetic route depends on the desired isomer and the available starting materials.

3.1. Synthesis of 1,8-Naphthalic Anhydride

1,8-Naphthalic anhydride is a key precursor for the synthesis of 1,8-naphthalimide derivatives.[2] It is commonly prepared by the aerobic oxidation of acenaphthene.[9]

Experimental Protocol: Oxidation of Acenaphthene to 1,8-Naphthalic Anhydride [10]

-

Reaction Setup: To a 500 mL glacial acetic acid solution in a reaction flask, add 15 g (0.1 mol) of acenaphthylene.

-

Addition of Oxidizing Agent: Add 55 g (0.2 mol) of sodium dichromate to the mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the hot reaction mixture into 2000 mL of ice water to precipitate the product.

-

Purification: Filter the solid precipitate and dry it to obtain 1,8-naphthalic anhydride. The reported yield is 80%.

3.2. Synthesis of 1,4-Naphthalenedicarboxylic Acid

1,4-Naphthalenedicarboxylic acid can be synthesized through the oxidation of 1,4-dimethylnaphthalene.[7] Another method involves the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide followed by saponification.[11]

Experimental Protocol: Synthesis from 4-Bromo-1-naphthoic Acid [11]

-

Reaction Setup: In a suitable reaction vessel, introduce 125.6 parts by weight of 4-bromo-1-naphthoic acid and 51 parts by weight of copper(I) cyanide into 330 parts by weight of dimethylformamide.

-

Reaction Conditions: Heat the mixture to a temperature between 150°C and 250°C.

-

Saponification: The resulting copper salt complex of 4-cyanonaphthoic acid is then saponified in an alkaline medium.

-

Precipitation and Purification: Precipitate the naphthalene-1,4-dicarboxylic acid from the filtrate at pH 2 by adding concentrated hydrochloric acid. Filter the precipitate, wash with water until chloride-free, and dry to obtain the final product.

3.3. Synthesis of 2,6-Naphthalenedicarboxylic Acid

Several methods exist for the preparation of 2,6-naphthalenedicarboxylic acid, including the Henkel reaction and the oxidation of 2,6-dialkylnaphthalene.[12]

3.4. Synthesis of N-substituted 1,8-Naphthalimides

N-substituted 1,8-naphthalimides are readily synthesized by reacting 1,8-naphthalic anhydride with primary amines.[2]

Experimental Protocol: General Synthesis of N-substituted 1,8-Naphthalimides [13]

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride (58 mmol) and n-butylamine (60 mmol) in ethanol (250 mL).

-

Reaction Conditions: Heat the mixture under reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.

-

Work-up and Purification: Cool the mixture and filter the precipitated solid. Recrystallize the product from ethanol to yield N-n-butyl-4-bromo-1,8-naphthalimide.

Applications in Drug Development and Research

The unique properties of this compound isomers and their derivatives have led to a wide range of applications, particularly in the fields of drug discovery and biomedical research.

4.1. Anticancer Agents

The planar structure of 1,8-naphthalimide derivatives allows them to intercalate into DNA, disrupting DNA replication and transcription processes in cancer cells.[14][15] This mechanism of action has been a key focus in the development of novel anticancer drugs. Modifications to the naphthalimide scaffold can enhance their cytotoxicity and cell-selectivity.[15]

Caption: Mechanism of action for naphthalimide-based anticancer agents.

4.2. Fluorescent Probes and Cellular Imaging

Naphthalimide derivatives are renowned for their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[2][16] These characteristics make them ideal fluorophores for the development of fluorescent probes. By attaching specific recognition moieties to the naphthalimide core, researchers have designed probes for the sensitive and selective detection of various analytes, including metal ions (e.g., Fe³⁺, Hg²⁺), reactive oxygen species, and enzymes like γ-glutamyl transpeptidase (GGT).[3][4][17] These probes are invaluable tools for studying biological processes and for disease diagnosis.[17]

Caption: Workflow of a naphthalimide-based fluorescent probe.

4.3. High-Performance Polymers

2,6-Naphthalenedicarboxylic acid is a key monomer in the production of high-performance polyesters such as polyethylene naphthalate (PEN).[6][12][18] PEN exhibits superior mechanical strength, thermal resistance, and gas barrier properties compared to polyethylene terephthalate (PET), making it suitable for demanding applications in packaging, electronics, and automotive industries.[6]

Caption: Logical relationship in the synthesis of PEN polymer.

Conclusion and Future Perspectives

This compound and its isomeric forms, particularly the derivatives of 1,8-naphthalic anhydride and 2,6-naphthalenedicarboxylic acid, are compounds of significant scientific and industrial interest. Their versatile chemical nature and favorable physicochemical properties have established them as crucial building blocks in drug discovery, diagnostics, and materials science. The continued exploration of new synthetic methodologies and the rational design of novel derivatives are expected to further expand their applications in medicine and technology. For drug development professionals, the naphthalimide scaffold remains a promising platform for the creation of targeted therapies and advanced diagnostic tools.

References

- 1. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]

- 4. Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. Page loading... [guidechem.com]

- 8. 2,6-NAPHTHALENEDICARBOXYLIC ACID | 1141-38-4 [chemicalbook.com]

- 9. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 10. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 11. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Differences Between 1-Naphthoic Acid and 2-Naphthoic Acid

Abstract

Naphthoic acid, existing as two structural isomers, 1-naphthoic acid and 2-naphthoic acid, serves as a crucial scaffold in medicinal chemistry, organic synthesis, and materials science.[1][2] The position of the carboxylic acid group on the naphthalene ring system dictates significant differences in their physical, chemical, and spectroscopic properties. These distinctions are critical for their application, influencing everything from reaction kinetics to biological activity. This technical guide provides a comprehensive comparison of these two isomers, detailing their properties, synthesis, reactivity, and applications, with a focus on aspects relevant to research and development.

Introduction

1-Naphthoic acid and 2-naphthoic acid are aromatic carboxylic acids with the chemical formula C₁₁H₈O₂.[3][4] They consist of a naphthalene backbone with a single carboxylic acid substituent. The sole difference lies in the attachment point of this functional group: at the C1 (alpha) position for 1-naphthoic acid and the C2 (beta) position for 2-naphthoic acid.[3][4] This seemingly minor structural variance leads to profound differences in steric hindrance, electronic effects, and overall molecular geometry, which in turn govern their distinct characteristics and utility.

Caption: Molecular structures of 1-naphthoic acid and 2-naphthoic acid.

Physical and Chemical Properties

The positional isomerism directly impacts the intermolecular forces and crystal packing of the two acids, resulting in different physical properties. 1-Naphthoic acid generally has a lower melting point than 2-naphthoic acid. The acidity, represented by the pKa value, is also slightly different, which can be attributed to the electronic environment of the carboxyl group.

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

| Synonyms | α-Naphthoic acid, Naphthalene-1-carboxylic acid | β-Naphthoic acid, Naphthalene-2-carboxylic acid |

| CAS Number | 86-55-5[3] | 93-09-4[5] |

| Molecular Formula | C₁₁H₈O₂[3] | C₁₁H₈O₂[4] |

| Molecular Weight | 172.18 g/mol [3][6] | 172.18 g/mol [5] |

| Appearance | White to off-white crystalline solid[3][7] | White to pale yellow crystalline solid[8][9] |

| Melting Point | 157-162 °C[10][11][12] | 185-187 °C |

| Boiling Point | 300 °C[10][11][12] | ~300 °C[9] |

| Acidity (pKa) | ~3.7 | 4.2[4] |

| Solubility | Slightly soluble in hot water; freely soluble in hot alcohol and ether.[7][10][11] | Partially soluble in water; soluble in ethanol, ether, and chloroform.[9] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for distinguishing between the two isomers. The different chemical environments of the protons and carbons lead to unique signatures in NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant difference in the ¹H NMR spectra is the chemical shift of the proton ortho to the carboxylic acid. In 1-naphthoic acid, the H8 proton experiences significant deshielding due to the "peri" interaction with the carboxylic acid group, causing it to appear far downfield.

Infrared (IR) Spectroscopy

Both isomers show characteristic IR absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹) and the C=O stretch (around 1680-1700 cm⁻¹). However, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns of C-H bending and other skeletal vibrations that can be used for differentiation.

UV-Visible (UV-Vis) Spectroscopy

In ethanol, 1-naphthoic acid exhibits a UV absorption maximum (λmax) at approximately 293 nm.[10] The electronic absorption spectra can be used to study properties such as excited-state dissociation constants.[13]

| Spectroscopic Data | 1-Naphthoic Acid | 2-Naphthoic Acid |

| ¹H NMR (CDCl₃, δ) | ~9.13 (d, H8), ~8.45 (d, H2), ~8.12 (d, H5), ~7.94 (d, H4), ~7.69 (t, H6), ~7.58 (m, H3, H7)[14] | ~8.6 (s, H1), ~8.1 (d), ~7.9 (m), ~7.6 (m) |

| ¹³C NMR (CDCl₃, δ) | ~173.4, 134.7, 134.0, 131.9, 131.7, 128.8, 128.2, 126.4, 126.0, 125.6, 124.6[14] | Data available in spectral databases.[15][16] |

| Key IR Bands (cm⁻¹) | ~2500-3300 (O-H), ~1680 (C=O) | ~2500-3300 (O-H), ~1685 (C=O) |

| UV-Vis λmax (Ethanol) | 293 nm[10] | Data available in spectral databases.[17] |

Synthesis and Reactivity

The methods of synthesis and the chemical reactivity of the two isomers are influenced by the position of the carboxyl group.

Synthesis

1-Naphthoic Acid: A common and reliable method for synthesizing 1-naphthoic acid is through the Grignard reaction of 1-bromonaphthalene, followed by carboxylation with carbon dioxide.[3][10][18] It can also be prepared by the oxidation of 1-methylnaphthalene or the hydrolysis of 1-naphthonitrile.[10][19]

Caption: Experimental workflow for the synthesis of 1-naphthoic acid.

2-Naphthoic Acid: The synthesis of 2-naphthoic acid is often achieved through the liquid-phase oxidation of 2-methylnaphthalene, typically using a catalyst system in a solvent like glacial acetic acid.[20] It can also be prepared via carboxylation of 2-substituted naphthalene precursors.

Caption: Experimental workflow for the synthesis of 2-naphthoic acid.

Reactivity

The primary difference in reactivity stems from steric hindrance. The carboxylic acid group in 1-naphthoic acid is flanked by the "peri" hydrogen at the C8 position. This steric crowding can hinder the approach of reagents to the carboxyl group, potentially slowing down reactions like esterification compared to the more sterically accessible 2-naphthoic acid.

Caption: Logical diagram of steric effects in 1-naphthoic acid.

Applications in Research and Drug Development

Both isomers are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other organic compounds.[11][21]

-

1-Naphthoic Acid: It is used as a precursor for plant growth hormones and photochemicals.[11] Derivatives have been investigated for their antimicrobial properties and as potential anticancer agents that inhibit lactate dehydrogenase.[1][22] It also serves as a building block for ligands in metal-organic frameworks (MOFs).[1]

-

2-Naphthoic Acid: This isomer is a common raw material for dyes and photosensitive materials.[23] In drug development, the 2-naphthoic acid scaffold is a key component of potent and selective antagonists for the P2Y₁₄ receptor, a target for inflammatory conditions.[24][25] It has also been identified as a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor.[17] Additionally, its derivatives, such as 6-Hydroxy-2-naphthoic acid, are critical intermediates in pharmaceutical synthesis.[26]

Experimental Protocols

Synthesis of 1-Naphthoic Acid via Grignard Reaction

Objective: To synthesize 1-naphthoic acid from 1-bromonaphthalene.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-bromonaphthalene

-

Iodine crystal (as initiator)

-

Solid carbon dioxide (dry ice)

-

50% Sulfuric acid

-

Toluene

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

-

Place magnesium turnings (1.05 mol) in the flask.

-

Add a solution of 1-bromonaphthalene (10 cc, 0.07 mol) in anhydrous ether (50 cc) and a crystal of iodine to initiate the reaction. A warm water bath may be used if necessary.[18]

-

Once the reaction begins, add a solution of 1-bromonaphthalene (0.93 mol) in anhydrous ether (500 cc) dropwise from the funnel at a rate that maintains a vigorous but controlled reflux.[18]

-

After the addition is complete, continue stirring until the reaction subsides.

-

Cool the reaction mixture in an ice-salt bath.

-

Carefully add crushed solid carbon dioxide in small portions to the vigorously stirred Grignard reagent.

-

After the addition of CO₂, allow the mixture to warm to room temperature.

-

Cool the solution again and acidify by slowly adding 50% sulfuric acid until the magnesium salts dissolve.[18]

-

Separate the ether layer. The crude product can be extracted from the benzene/ether layer using a 25% sodium hydroxide solution, followed by re-acidification to precipitate the crude acid.[7]

-

Collect the crude 1-naphthoic acid by vacuum filtration, wash with cold water until sulfate-free, and dry.

-

Recrystallize the crude product from hot toluene to yield pure 1-naphthoic acid.[18]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹H NMR spectrum to confirm the identity and purity of a naphthoic acid sample.

Materials:

-

Naphthoic acid sample (1- or 2-isomer)

-

Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆)

-

NMR tube

-

Pipette

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the naphthoic acid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated for the specific spectrometer.

-

Place the sample into the NMR spectrometer.

-

Perform standard spectrometer setup procedures, including locking onto the deuterium signal of the solvent and shimming to optimize magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or TMS).

-

Analyze the chemical shifts, coupling patterns, and integration values to confirm the structure of the isomer. For 1-naphthoic acid, look for the characteristic downfield signal of the H8 proton above 9 ppm.[14]

Conclusion

The key differences between 1-naphthoic acid and 2-naphthoic acid are a direct consequence of the position of the carboxylic acid substituent on the naphthalene ring. These differences manifest in their physical properties like melting point, their spectroscopic signatures, particularly in ¹H NMR, and their chemical reactivity, which is governed by steric hindrance. For researchers and drug developers, a thorough understanding of these distinctions is paramount for the rational design and synthesis of novel molecules, enabling the targeted development of compounds with desired chemical, physical, and biological properties.

References

- 1. 1-Naphthoic Acid | High Purity | Research Grade [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1-Naphthoic Acid [drugfuture.com]

- 11. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 12. 1-萘甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-ナフトエ酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]

- 15. 2-Naphthoic acid(93-09-4) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 2-Naphthoic acid | 93-09-4 [chemicalbook.com]

- 18. orgsyn.org [orgsyn.org]

- 19. prepchem.com [prepchem.com]

- 20. CN106431886A - Preparation method of 2-naphthonic acid - Google Patents [patents.google.com]

- 21. CAS 86-55-5: 1-Naphthoic acid | CymitQuimica [cymitquimica.com]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Etymology and Nomenclature of Naphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the etymology and nomenclature of naphthalic acid. It traces the origins of its name, clarifies historical naming conventions, and details its systematic chemical identification. This guide is intended to serve as a foundational resource for professionals in the fields of chemical research and drug development.

Etymology: From Ancient Origins to a Modern Chemical Name

The name "this compound" is a direct derivative of its parent hydrocarbon, naphthalene . The etymology of naphthalene itself is rooted in ancient terms for flammable, volatile substances. The word "naphthalene" was coined in 1821 by the English chemist John Kidd.[1] He derived the name from "naphtha," a term that has been used for centuries to describe various flammable liquid hydrocarbon mixtures, including coal tar, from which naphthalene was first isolated.[1] The term "naphtha" can be traced back through Latin and Greek to the Persian word "neft," meaning pitch.[2]

The suffix "-ine" was initially used, as in "naphthaline," a common practice in the 19th century for derived substances.[1][2] The modern "-ene" suffix became standard for aromatic hydrocarbons. The chemical relationship is foundational: this compound is a dicarboxylic acid derivative of naphthalene. Therefore, the name "this compound" logically combines the root "naphthal-" to indicate its structural origin from naphthalene, with the standard chemical suffix "-ic acid" to denote the presence of carboxylic acid functional groups.

Nomenclature: A Tale of Two Acids and Systematic Clarity

The nomenclature of this compound has a noteworthy history involving an initial misidentification. In 1836, the French chemist Auguste Laurent oxidized naphthalene tetrachloride and named the resulting substance "this compound," believing it to be a derivative of naphthalene.[2][3][4] However, the Swiss chemist Jean Charles Galissard de Marignac later determined the correct formula for Laurent's compound, which was actually a benzenedicarboxylic acid.[2][3][4] Following this correction, Laurent renamed his discovery phthalic acid , a name that persists today.[2][3][4]

The compound we now correctly identify as this compound is a specific isomer of naphthalenedicarboxylic acid. It was established that the oxidation of acenaphthene , a hydrocarbon found in coal tar, yields a dicarboxylic acid of naphthalene.[5] This compound was found to be identical to an acid prepared by Bamberger and Phillip from nitrothis compound, which was confirmed to be naphthalene-1,8-dicarboxylic acid.[5] Thus, the name "this compound" was correctly assigned to this specific isomer.

Systematic (IUPAC) Nomenclature

The unambiguous and systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is naphthalene-1,8-dicarboxylic acid . This name precisely describes the molecular structure: a naphthalene core with two carboxylic acid groups (-COOH) attached to the carbon atoms at positions 1 and 8 of the naphthalene ring system.

Common and Other Names

While the IUPAC name provides chemical specificity, "this compound" remains a widely used and accepted common name in both academic and industrial contexts. Other synonyms and identifiers are also encountered in the literature and chemical databases.

| Nomenclature Type | Name |

| Systematic (IUPAC) Name | naphthalene-1,8-dicarboxylic acid |

| Common Name | This compound |

| Synonym | 1,8-Naphthalenedicarboxylic acid |

| CAS Registry Number | 518-05-8 |

Structural Relationship and Derivation

The structural relationship between naphthalene, acenaphthene, and this compound is key to understanding its nomenclature and chemistry. Naphthalene is a bicyclic aromatic hydrocarbon. Acenaphthene can be considered a derivative of naphthalene where a two-carbon bridge connects the 1 and 8 positions. The oxidation of this ethylene bridge in acenaphthene leads to the formation of the two carboxylic acid groups at these positions, yielding this compound.[5][6] This chemical transformation solidifies the logic behind the "naphthalic" name, as the core naphthalene structure is retained.

The close proximity of the carboxylic acid groups at the 1 and 8 positions is a defining feature of this compound, allowing for the ready formation of naphthalic anhydride (1,8-naphthalic anhydride) upon heating.[6][7]

Conclusion

The etymology and nomenclature of this compound are deeply connected to the history of organic chemistry. From the ancient origins of the term "naphtha" to the precise systematic naming conventions of IUPAC, the name reflects its chemical heritage. The initial confusion with phthalic acid serves as a historical footnote that underscores the importance of rigorous structural determination in chemistry. For today's researchers, understanding this background provides context to the rich chemistry of this important compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Phthalic acid - Wikipedia [en.wikipedia.org]

- 3. Phthalic Acid - Formula, Structure, And Properties | Turito [turito.com]

- 4. Phthalic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 6. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 7. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Unveiling the Synergy of Theory and Experiment: A Technical Guide to Naphthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the convergence of theoretical modeling and experimental validation is paramount. This guide delves into the core of this synergy, focusing on naphthalic acid derivatives, a class of compounds demonstrating significant potential in anticancer and fluorescence applications. By juxtaposing computational predictions with empirical data, we aim to provide a comprehensive resource for professionals navigating the complexities of molecular design and analysis. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes critical biological and experimental workflows.

Quantitative Data Summary: Bridging Theoretical Predictions and Experimental Observations

The predictive power of computational chemistry, particularly Density Functional Theory (DFT), offers a potent tool for anticipating the physicochemical and biological properties of novel molecules. However, the ultimate validation of these in silico models lies in their correlation with experimental data. This section presents a comparative analysis of theoretical and experimental values for various this compound derivatives.

Spectroscopic Properties

The interaction of molecules with electromagnetic radiation provides a fundamental fingerprint for their identification and characterization. Theoretical calculations can predict absorption and emission wavelengths, which can then be compared with experimental spectroscopic measurements.

Table 1: Comparison of Theoretical and Experimental UV-Vis Absorption and Fluorescence Emission Data for Naphthalimide Derivatives

| Compound | Experimental λ_abs (nm) | Theoretical λ_abs (nm) | Experimental λ_em (nm) | Theoretical λ_em (nm) |

| 5a | 339 | 334 | 381 | 364 |

| 5b | 341 | 337 | 389 | 380 |

| 5c | 353 | 373 | 420 | 400 |

Theoretical data for compounds 5a-c were calculated using the TD-M06/6-311G* level of theory. Experimental data was recorded in ethanol.*

Physicochemical Properties

DFT calculations are routinely employed to predict a range of molecular properties crucial for understanding reactivity and potential biological activity.[1]

Table 2: Calculated Physicochemical Properties of Selected Ortho-Substituted Naphthoic Acids using DFT (B3LYP/6-31G)

| Derivative | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthoic acid | -3.60E+05 | -1.46E+02 | -4.8E+01 | 5.2561 |

| o-Hydroxy naphthoic acid | -4.08E+05 | -1.51E+02 | -4.20E+01 | 6.738 |

| o-Methoxy naphthoic acid | -4.32E+05 | -1.49E+02 | -4.14E+01 | 6.869 |

| o-Amino naphthoic acid | -3.95E+05 | -1.35E+02 | -3.83E+01 | 5.779 |

| o-Chloro naphthoic acid | -6.49E+05 | -1.49E+02 | -3.89E+01 | 3.707 |

In Vitro Cytotoxicity

The biological activity of this compound derivatives, particularly their potential as anticancer agents, is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 3: In Vitro Cytotoxicity (IC50, µM) of Selected Naphthalimide Derivatives against HepG2 Cancer Cell Line

| Compound | IC50 (µM) |

| Compound 9 | 3.10 |

| Mitonafide analog 33 | 4.77 |

| Amide-linked conjugate 39 | 6.77-12.59 |

| Naphthalic anhydride 15 | 40.81-67.78 |

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of Naphthalimide Derivatives

General Procedure for the Synthesis of N-substituted-1,8-naphthalimides:

-

Reaction Setup: To a solution of 1,8-naphthalic anhydride (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the corresponding primary amine (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 3-4 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the pure N-substituted-1,8-naphthalimide.

Note: Specific reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific reactants.

Spectroscopic Analysis

2.2.1. UV-Visible (UV-Vis) and Fluorescence Spectroscopy:

-

Sample Preparation: Prepare stock solutions of the this compound derivatives in a spectroscopic grade solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 1 x 10^-3 M). Further dilute the stock solution to a working concentration (e.g., 1 x 10^-5 M) for analysis.

-

UV-Vis Spectroscopy:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Use the solvent as a blank for baseline correction.

-

-

Fluorescence Spectroscopy:

-

Use a quartz cuvette with a 1 cm path length.

-

Set the excitation wavelength to the maximum absorption wavelength (λ_max) determined from the UV-Vis spectrum.

-

Record the emission spectrum over a suitable wavelength range, typically starting from a wavelength slightly higher than the excitation wavelength to avoid Rayleigh scattering.

-

The slit widths for both excitation and emission should be optimized for signal intensity and resolution (e.g., 5 nm).

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

1H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a spectrometer operating at a specific frequency (e.g., 400 MHz).

-